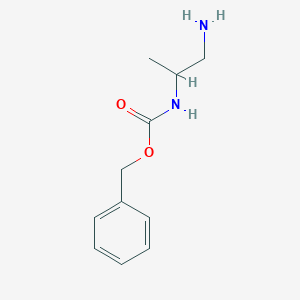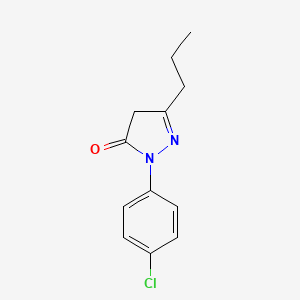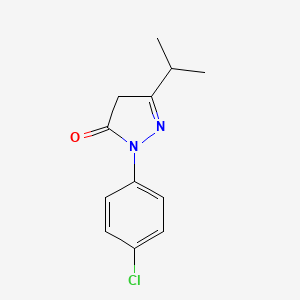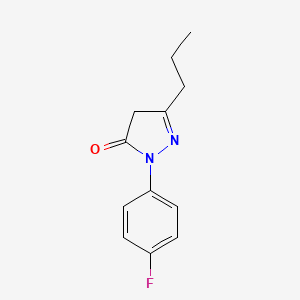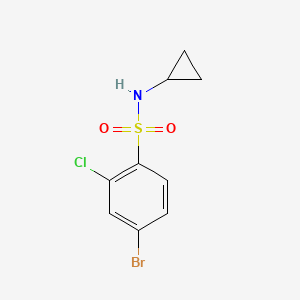
4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide
Overview
Description
“4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide” is a chemical compound with the molecular formula C9H9BrClNO2S . It has an average mass of 310.595 Da and a monoisotopic mass of 308.922577 Da .
Molecular Structure Analysis
The molecular structure of “4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide” consists of a benzene ring with bromine (Br), chlorine (Cl), and a cyclopropylbenzenesulfonamide group attached to it .Scientific Research Applications
Brominated Compounds in Environmental and Health Assessments
Brominated compounds, including brominated flame retardants (BFRs) and polybrominated dibenzo-p-dioxins (PBDDs), have been extensively studied for their occurrence in the environment and potential health impacts. These studies are critical for understanding the environmental fate, toxicity, and human exposure risks associated with brominated chemicals (Mennear & Lee, 1994; Zuiderveen, Slootweg, & de Boer, 2020; Birnbaum, Staskal, & Diliberto, 2003).
Synthesis and Applications in Organic Chemistry
Research on the synthesis of cyclic compounds containing aminobenzenesulfonamide and other related chemical moieties offers valuable insights into the development of novel pharmaceuticals and functional molecules. Such studies underscore the importance of sulfonamide derivatives in both organic synthesis and pharmaceutical industries (Kaneda, 2020).
Environmental Persistence and Toxicity of Brominated Substances
The occurrence, fate, and behavior of brominated substances, including their environmental persistence and potential toxicity, have been a significant concern. These studies contribute to our understanding of the impact of brominated compounds on aquatic environments and the potential risks they pose to human health and ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015; Zhang, Buekens, & Li, 2016).
Safety And Hazards
The safety data sheet for a related compound, 4-Bromo-2-chlorophenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Similar precautions may be necessary for “4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide”.
properties
IUPAC Name |
4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2S/c10-6-1-4-9(8(11)5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBWDRRNJPZUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



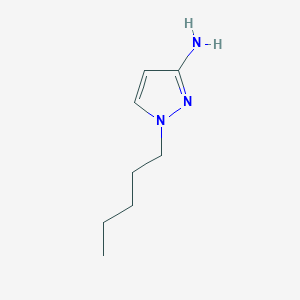
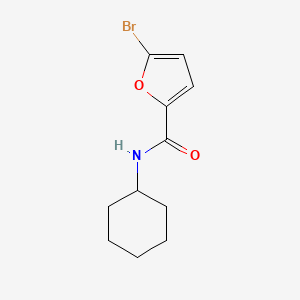

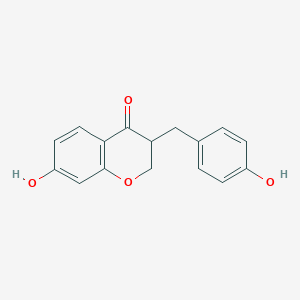
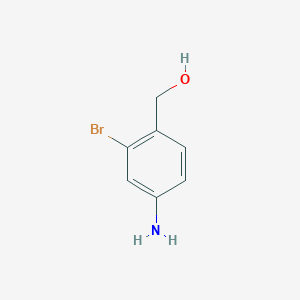
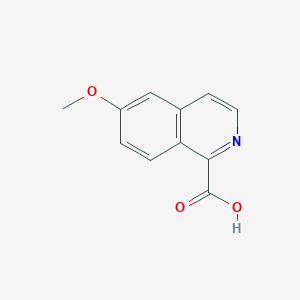
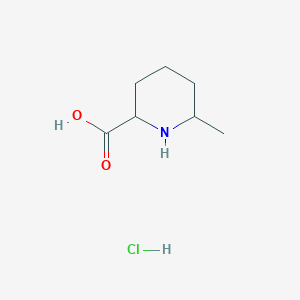
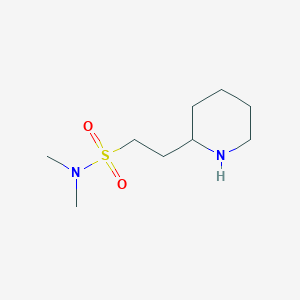
![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3087998.png)
